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Compound of Interest

Compound Name:
Ethyl 2-hydroxypyrimidine-5-

carboxylate

Cat. No.: B1313237 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for Ethyl 2-hydroxypyrimidine-5-carboxylate
(CAS: 95928-49-7) is not readily available in publicly accessible databases. The data

presented in this guide is predicted based on the chemical structure and spectroscopic

principles, supplemented by data from analogous compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-
hydroxypyrimidine-5-carboxylate. These predictions are based on established chemical shift

correlations, characteristic infrared absorption frequencies, and common mass spectrometry

fragmentation patterns for pyrimidine and ethyl ester functionalities.

Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1313237?utm_src=pdf-interest
https://www.benchchem.com/product/b1313237?utm_src=pdf-body
https://www.benchchem.com/product/b1313237?utm_src=pdf-body
https://www.benchchem.com/product/b1313237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 Singlet (broad) 1H N-H (pyrimidine ring)

~8.8 Singlet 1H H-4 (pyrimidine ring)

~8.6 Singlet 1H H-6 (pyrimidine ring)

4.25 Quartet 2H -OCH₂CH₃

1.30 Triplet 3H -OCH₂CH₃

Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~165.0 C=O (ester)

~162.0 C-2 (C-OH)

~158.0 C-4

~155.0 C-6

~115.0 C-5

~61.0 -OCH₂CH₃

~14.5 -OCH₂CH₃

Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet or ATR
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Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Strong, Broad O-H and N-H stretching

~3100-3000 Medium C-H stretching (aromatic)

~2980-2850 Medium C-H stretching (aliphatic)

~1720 Strong C=O stretching (ester)

~1670 Strong
C=O stretching (pyrimidine

lactam)

~1600, ~1550 Medium
C=C and C=N stretching

(pyrimidine ring)

~1250 Strong C-O stretching (ester)

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Predicted Fragment

168 [M]⁺ (Molecular Ion)

140 [M - C₂H₄]⁺

123 [M - OCH₂CH₃]⁺

95 [M - COOCH₂CH₃]⁺

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like Ethyl 2-hydroxypyrimidine-5-carboxylate.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols
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The following are detailed, generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid Ethyl 2-hydroxypyrimidine-5-carboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

The instrument is tuned and locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

A standard proton pulse program is used.

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse program is used to obtain singlets for all carbon signals.
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A larger number of scans (e.g., 1024 or more) is required due to the lower natural

abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied.

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond

or zinc selenide).

Instrument Setup:

A background spectrum of the empty ATR crystal is recorded.

Data Acquisition:

A pressure arm is applied to ensure good contact between the sample and the crystal.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

The positions of the absorption bands are identified and correlated with known functional

group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in structural elucidation.

Methodology (Electron Ionization - EI):

Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized under high vacuum and low pressure.

Ionization:

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV).

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺).

Mass Analysis:

The molecular ion and any fragment ions formed are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge ratio (m/z).

Detection:
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The separated ions are detected, and their abundance is recorded.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z is typically the molecular ion, which provides the molecular

weight of the compound.

The fragmentation pattern provides information about the structure of the molecule.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Ethyl 2-
hydroxypyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313237#spectroscopic-data-nmr-ir-mass-of-ethyl-2-
hydroxypyrimidine-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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